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1-Tritylproline

Cat. No.: B13896297
M. Wt: 357.4 g/mol
InChI Key: BDFHBICZVAVNCD-UHFFFAOYSA-N
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Description

Selective Protection of the Alpha-Amino Group of Proline

The protection of the alpha-amino group of proline is a critical step in peptide synthesis to prevent unwanted side reactions during the coupling of subsequent amino acids. The trityl group is particularly effective for this purpose due to its steric hindrance, which selectively shields the secondary amine of the proline ring. highfine.com The introduction of the trityl group is typically achieved by reacting proline with trityl chloride in the presence of a base. uoa.gr

This selective protection is advantageous as it leaves other functional groups on the proline molecule, should they be present, available for further modification. The stability of the N-Trityl bond under various conditions, yet its susceptibility to mild acidic cleavage, makes it a versatile choice for multi-step syntheses. highfine.comtotal-synthesis.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. bachem.comnih.govwpmucdn.com 1-Tritylproline has found significant utility within this methodology.

Two primary strategies dominate SPPS: the Fmoc/tBu and Boc/Bzl approaches, distinguished by the type of temporary protecting group used for the alpha-amino group. peptide.comdu.ac.inresearchgate.net this compound can be effectively integrated into both strategies.

In the Fmoc/tBu strategy , the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary Nα-protection, while acid-labile groups like tert-butyl (tBu) and trityl (Trt) are used for side-chain protection. peptide.comcsic.es The N-Trityl group on proline is compatible with the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group, allowing for the sequential addition of amino acids. peptide.com

In the Boc/Bzl strategy , the acid-labile tert-butyloxycarbonyl (Boc) group serves as the temporary Nα-protecting group, and more acid-stable groups like benzyl (B1604629) (Bzl) are used for side-chain protection. peptide.com The cleavage of the Boc group is achieved with moderate acids like trifluoroacetic acid (TFA), while the N-Trityl group requires different acidic conditions for removal, allowing for its use in this strategy as well. peptide.com

SPPS StrategyNα-Protecting GroupSide-Chain Protecting GroupsN-Tritylproline Compatibility
Fmoc/tBu Fmoc (Base-labile)tBu, Trt (Acid-labile)Compatible with Fmoc deprotection conditions
Boc/Bzl Boc (Acid-labile)Bzl (Strong acid-labile)Can be used orthogonally

A key feature of the N-Trityl group is its compatibility with a range of acid-labile side-chain protecting groups commonly employed in SPPS. peptide.com The relative lability of the trityl group can be modulated by substitution on the phenyl rings (e.g., Methoxytrityl (Mmt) and Dimethoxytrityl (DMT)), allowing for fine-tuning of the deprotection conditions. peptide.comglenresearch.com This enables the selective removal of other protecting groups while the N-Trityl group on proline remains intact, a crucial aspect of orthogonal protection strategies. bham.ac.uk

For instance, highly acid-labile resins like 2-chlorotrityl chloride resin can be cleaved under very mild acidic conditions that leave many side-chain protecting groups, including the N-Trityl group, unaffected. peptide.com This allows for the synthesis of fully protected peptide fragments.

Protecting GroupTypical Cleavage ConditionsCompatibility with N-Trityl
tert-Butyl (tBu) Strong TFACompatible
Trityl (Trt) 90% TFA-
Methoxytrityl (Mmt) 1% TFA in DCMCompatible under specific conditions
Pentamethyldihydrobenzofuran-sulfonyl (Pbf) TFACompatible

Proline can be attached to the solid support via its carboxyl group, with the N-Trityl group providing protection for the alpha-amino group. This resin-bound this compound then serves as the starting point for peptide chain elongation. The bulky nature of the trityl group can sometimes influence the coupling efficiency of the subsequent amino acid. However, the use of potent coupling reagents can overcome this steric hindrance. The presence of a proline residue, particularly at or near the C-terminus, can sometimes lead to challenges in peptide synthesis, and the choice of protecting group and resin is critical. google.com

Orthogonal Deprotection Strategies Involving the Trityl Group

Orthogonality in protecting group strategy is the ability to remove one type of protecting group in the presence of others. bham.ac.uk The N-Trityl group on proline is a valuable component of such strategies due to its specific cleavage conditions.

The N-Trityl group is readily cleaved under mild acidic conditions. highfine.comtotal-synthesis.com This deprotection proceeds via the formation of a stable trityl cation. total-synthesis.com The specific acidic reagent and conditions can be tailored to achieve selective deprotection. For example, dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are often employed. nih.gov The released trityl cation can be scavenged by nucleophilic reagents like triisopropylsilane (B1312306) (TIS) to prevent side reactions with other sensitive residues in the peptide chain.

The acid lability of the trityl group is greater than that of many other acid-labile protecting groups, such as the tert-butyl (tBu) group, allowing for the selective removal of the N-Trityl group while tBu-protected side chains remain intact. acs.org This differential lability is a cornerstone of its utility in orthogonal protection schemes.

ReagentConditionsSelectivity
Dilute TFA in DCMRoom temperatureCleaves Trt, Mmt; tBu is stable
Acetic AcidVariesCan cleave Trt
Formic AcidCold, brief treatmentCan cleave Trt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO2 B13896297 1-Tritylproline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tritylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23(27)22-17-10-18-25(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFHBICZVAVNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1 Tritylproline As a Protecting Group in Complex Molecule Synthesis

Orthogonal Deprotection Strategies Involving the Trityl Group

Reductive Detritylation Protocols

While the trityl group is most renowned for its acid lability, there are instances in complex molecule synthesis where acidic conditions are undesirable due to the presence of other acid-sensitive functionalities. In such cases, reductive detritylation methods provide a valuable alternative for the deprotection of 1-tritylproline. These protocols operate under non-acidic conditions, thereby enhancing the synthetic utility of the trityl protecting group.

One prominent method for the reductive cleavage of the N-trityl bond involves the use of lithium naphthalenide. This approach, which utilizes lithium powder and a catalytic amount of naphthalene (B1677914) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), offers an efficient and non-acidic pathway for the deprotection of N-tritylamines. mtak.huorganic-chemistry.org The reaction is typically carried out at low temperatures, with optimal conditions often found at 0 °C, leading to high yields of the deprotected amine. organic-chemistry.org This method has demonstrated selectivity, for instance, allowing for the removal of the trityl group in the presence of allyl or benzyl (B1604629) groups. researchgate.net

Another powerful reductive detritylation strategy employs a three-component reagent system composed of a Lewis acid, a mild protic acid, and a reducing agent. A notable example is the combination of boron trifluoride diethyl etherate (BF₃·Et₂O), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and triethylsilane (Et₃SiH). researchgate.net This synergistic cocktail has been shown to effect rapid and mild deprotection of O-, N-, and S-trityl groups in nucleoside, carbohydrate, and amino acid derivatives. researchgate.net A significant advantage of this system is its compatibility with a range of other protecting groups, including acetyl, silyl (B83357), acetal, and fluorenylmethyloxycarbonyl (Fmoc) groups, making it highly suitable for complex synthetic schemes. researchgate.net The reactions are often complete in a matter of minutes at room temperature, affording the deprotected products in excellent yields. mtak.hu

Reductive Detritylation Protocols for N-Trityl Groups
MethodReagents and ConditionsSubstrate ScopeReported YieldsReference
Lithium NaphthalenideLithium powder, catalytic naphthalene, THF, 0 °CAliphatic and aromatic secondary and tertiary N-tritylaminesGood to excellent organic-chemistry.org
Three-Component SystemBF₃·Et₂O (Lewis acid), HFIP (mild protic acid), Et₃SiH (reducing agent)N-trityl derivatives of amino acids, nucleosides, and carbohydratesHigh to excellent (often >80%) researchgate.net

Catalytic and Asymmetric Applications Derived from 1 Tritylproline

1-Tritylproline as a Precursor for Chiral Organocatalysts

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has become a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. illinois.edu Proline and its derivatives are among the most celebrated organocatalysts, often referred to as the "simplest enzymes" for their ability to catalyze reactions with high stereoselectivity. illinois.edu this compound is an ideal starting material for synthesizing more complex and effective proline-based organocatalysts.

Development of Proline-Derived Catalysts for Asymmetric Transformations

While L-proline itself is a competent catalyst for many reactions, its application can be limited by factors such as high catalyst loading requirements and poor solubility in common organic solvents. To overcome these drawbacks, researchers have developed a variety of modified proline catalysts, many of which can be synthesized starting from this compound. clockss.org For instance, after deprotection of the trityl group, the proline scaffold can be functionalized to create catalysts with enhanced properties.

These transformations include the asymmetric aldol (B89426), Mannich, and Michael reactions, which are fundamental carbon-carbon bond-forming reactions. clockss.orgresearchgate.net For example, novel bifunctional organocatalysts derived from L-proline have been successfully applied in the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, achieving high yields and enantioselectivities. nih.gov Similarly, (S)-2-Tritylpyrrolidine has been used directly as a catalyst for the asymmetric α-benzoyloxylation of aldehydes. acs.orgacs.org

The development of these second-generation catalysts often involves attaching moieties that can participate in additional non-covalent interactions, such as hydrogen bonding, to better organize the transition state and improve stereoselectivity. mdpi.com This has led to the creation of highly active and selective catalysts for a broad range of asymmetric transformations.

Mechanisms of Chiral Induction in this compound-Related Organocatalysis

The stereochemical outcome of proline-catalyzed reactions is dictated by the formation of a transient chiral intermediate. The two primary catalytic cycles involve the formation of either an enamine or an iminium ion. clockss.org

In the enamine catalytic cycle , the secondary amine of the deprotected proline derivative reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. The rigid pyrrolidine (B122466) ring of the proline catalyst sterically shields one face of the enamine, directing the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed bond. A widely accepted transition state model for the L-proline-catalyzed aldol reaction suggests a dual activation mode where the enamine acts as the nucleophile and the carboxylic acid group of proline activates the aldehyde electrophile through hydrogen bonding. clockss.org

In the iminium ion catalytic cycle , the secondary amine of the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. The proline backbone again directs the incoming nucleophile to a specific face of the molecule, ensuring high enantioselectivity.

The precise control over the stereochemical outcome is a result of the well-defined three-dimensional structure of the transition state, which is stabilized by a network of interactions, including hydrogen bonds and steric hindrance provided by the catalyst's chiral scaffold, originally derived from this compound. beilstein-journals.org

This compound as a Component in Chiral Ligands for Metal Catalysis

In addition to its role in organocatalysis, the proline scaffold derived from this compound is a valuable component in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The combination of proline's chirality with the catalytic activity of a metal center allows for a vast range of enantioselective transformations.

Design and Synthesis of Chiral Ligands Incorporating Proline Moieties

This compound is an excellent starting material for the synthesis of complex chiral ligands. After the removal of the trityl protecting group, the proline unit can be incorporated into various ligand frameworks. A common strategy is to synthesize C2-symmetric ligands, which often provide superior stereocontrol by reducing the number of possible diastereomeric transition states. sigmaaldrich.com

Examples of such ligands include those based on bisoxazoline (BOX) and phosphine (B1218219) backbones. For instance, proline-derived hydroxamic acids have been used as chiral ligands in vanadium-catalyzed asymmetric epoxidation reactions. nih.gov The synthesis often involves coupling the deprotected proline with other chemical entities to create bidentate or multidentate ligands that can effectively coordinate with a metal center. mdpi.com The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

Metal-Catalyzed Asymmetric Reactions Employing this compound-Based Ligands

Chiral ligands derived from this compound have been successfully employed in a multitude of metal-catalyzed asymmetric reactions. These include hydrogenations, C-H functionalizations, allylic alkylations, and cyclopropanation reactions. nih.gov

For example, a palladium-catalyzed Tsuji-Trost reaction, a type of allylic alkylation, was studied using N,S-bidentate ligands derived from N-trityl aziridine, which can be synthesized from serine, a related amino acid. mdpi.comsemanticscholar.org The study highlighted the influence of the bulky N-trityl group on the coordination and subsequent enantioselectivity. mdpi.comsemanticscholar.org In another example, proline-derived ligands have been used in copper-catalyzed desymmetrization reactions. chemrxiv.org

The table below summarizes the performance of a proline-derived catalyst in the asymmetric aldol reaction, a key carbon-carbon bond-forming reaction.

Table 1: Performance of Proline-Derived Catalysts in Asymmetric Aldol Reactions

Aldehyde Ketone Catalyst Loading (mol%) Solvent Yield (%) Diastereomeric Ratio (anti/syn) Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde Acetone 30 DMSO 68 - 76
Isobutyraldehyde Acetone 20 DMSO 97 - 96

This table presents illustrative data from various studies on proline-catalyzed aldol reactions to show typical performance. sci-hub.sepsu.edu

Stereochemical Control in Reactions Mediated by this compound Derivatives

The fundamental principle behind the efficacy of this compound-derived catalysts and ligands is stereochemical control. This is the ability to influence the three-dimensional arrangement of atoms in the product of a chemical reaction. chemrxiv.org The inherent and rigid stereochemistry of the proline ring is the ultimate source of this control.

When a substrate interacts with a catalyst or ligand derived from this compound, it enters a chiral environment. The reaction proceeds through a diastereomeric transition state, and the energy difference between the possible transition states determines the stereochemical outcome of the reaction. The catalyst is designed to make one of these transition states significantly more stable than the others, leading to the preferential formation of one enantiomer. beilstein-journals.org

This control is often achieved through a combination of attractive and repulsive non-covalent interactions. For instance, the bulky groups on the catalyst can sterically block one face of the reactive intermediate, forcing the reactant to approach from the less hindered side. beilstein-journals.org Simultaneously, hydrogen bonding or other electrostatic interactions can pre-organize the substrate in a specific orientation relative to the catalyst, further enhancing the stereoselectivity. The ability to rationally modify the proline structure, a process that often begins with the versatile this compound, allows chemists to fine-tune these interactions and achieve remarkable levels of stereochemical control in a wide range of chemical transformations. nih.gov

Mechanistic Investigations of Reactions Involving 1 Tritylproline

Elucidation of Tritylation Reaction Mechanisms

The introduction of the trityl (triphenylmethyl) group onto the secondary amine of proline is a cornerstone of its use in chemical synthesis, particularly in peptide chemistry. The mechanism of this N-tritylation reaction is generally accepted to proceed via a nucleophilic substitution pathway.

Once formed, the planar trityl cation is a potent electrophile. The secondary amine of the proline molecule then acts as a nucleophile, attacking the carbocation. A subsequent deprotonation step, facilitated by a base such as pyridine (B92270) or triethylamine (B128534), neutralizes the newly formed ammonium (B1175870) salt to yield the final N-tritylproline product and the corresponding ammonium salt of the base. total-synthesis.comnih.gov

Alternatively, tritylation can be achieved using triphenylmethanol (B194598) in the presence of an acid catalyst. nih.gov In this case, the acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to generate the same trityl cation intermediate, which is then trapped by the proline nucleophile. nih.gov Lewis acids can also be employed to facilitate the formation of the trityl cation. total-synthesis.comnih.gov

The choice of solvent can significantly impact the reaction's efficiency. Studies on the tritylation of alcohols, which follows a similar mechanistic principle, have shown that solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) are highly effective, leading to high yields in short reaction times. nih.gov

Data adapted from a study on the tritylation of propargyl alcohol, illustrating the significant impact of the solvent on reaction yield. The reaction mechanism is analogous to that of proline tritylation. nih.gov

SolventTime (min)Yield (%)
THF120Not Detected
Pyridine120Not Detected
Toluene12025
1-4 Dioxane9036
CH3CN3086
DCM2898

Mechanistic Pathways of Trityl Group Cleavage

The removal, or cleavage, of the trityl protecting group is as mechanistically significant as its installation. The lability of the trityl group under acidic conditions is one of its most useful features. The cleavage mechanism is essentially the reverse of the SN1 tritylation process. total-synthesis.com

The process is initiated by the protonation of the nitrogen atom of the trityl-proline bond by a Brønsted acid, such as trifluoroacetic acid (TFA) or formic acid. total-synthesis.com This protonation makes the proline moiety a better leaving group. The C-N bond then breaks heterolytically, releasing the free proline and regenerating the highly stable trityl cation. total-synthesis.com

Due to the reactivity of the liberated trityl cation, which can potentially re-react with other nucleophiles in the system, "cation scavengers" are frequently added to the reaction mixture. rsc.org Common scavengers include triisopropylsilane (B1312306) (TIPS) or water, which rapidly and irreversibly trap the trityl cation, preventing side reactions and driving the equilibrium towards the deprotected product. total-synthesis.comrsc.org

The conditions for cleavage can be tuned. The standard trityl group can be removed with dilute solutions of TFA (e.g., 1-2% in a solvent like DCM). rsc.orgnih.gov More acid-labile variants, such as the methoxytrityl (Mmt) group, can be cleaved under even milder conditions, for instance, with 1% TFA over a shorter reaction time, allowing for orthogonal deprotection strategies in complex syntheses. rsc.org Lewis acids can also effect the cleavage in a similar fashion by coordinating to the nitrogen atom and facilitating the C-N bond scission. total-synthesis.com

Role of Steric and Electronic Factors in 1-Tritylproline Reactivity

The chemical reactivity of this compound is profoundly influenced by the inherent steric and electronic properties of the triphenylmethyl group.

Steric Factors: The most prominent feature of the trityl group is its immense steric bulk. uoa.gr The three phenyl rings create a sterically congested environment around the proline nitrogen. This steric hindrance plays a crucial role in subsequent reactions involving this compound. For example, in peptide synthesis, the coupling of the carboxyl group of this compound with the amino group of another amino acid can be significantly impeded. uoa.gr The bulky trityl group can hinder the approach of the coupling reagents and the incoming nucleophile, which may lead to lower reaction yields compared to smaller N-protecting groups. uoa.grnumberanalytics.com However, this same steric bulk can be advantageous, for instance, in directing reactions to less hindered positions on a larger molecule. total-synthesis.comnumberanalytics.com The significant size of the group is a primary reason for its use in selectively protecting primary alcohols over secondary ones, a principle that extends to the general reactivity of tritylated compounds. total-synthesis.com

Electronic Factors: The trityl group is generally considered to be electron-donating. This electronic effect arises from the potential for hyperconjugation and inductive effects from the phenyl rings, which can influence the electron density of the rest of the molecule. brilliant.org While often overshadowed by the dominant steric effects, these electronic contributions can modulate the nucleophilicity of the proline nitrogen and the acidity of the carboxylic acid proton. brilliant.orgnih.gov However, in most synthetic applications of this compound, the steric properties are the primary determinant of its reactivity and utility. uoa.gryoutube.com

Transition State Analysis in this compound-Derived Systems

Transition state analysis provides deep mechanistic insight by examining the highest energy point along a reaction coordinate. numberanalytics.comsolubilityofthings.com For reactions involving this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these transient structures. acs.orgrsc.orgcardiff.ac.uk Such analyses can explain reaction rates, selectivity, and the influence of catalysts or substituents. numberanalytics.comlibretexts.org

A transition state is a fleeting molecular arrangement where bonds are partially broken and formed. solubilityofthings.comwikipedia.org Its energy relative to the reactants determines the activation energy of the reaction. libretexts.org Computational studies can model these states to understand complex reaction outcomes.

For example, in a study on the deprotection-cyclization of a proline dipeptide derivative to form a diketopiperazine, DFT calculations were used to rationalize the high stereoselectivity observed. beilstein-journals.org By calculating the energies of the different possible transition states leading to various stereoisomers, researchers could identify the lowest energy pathway. This analysis revealed that the preferred product was formed via a transition state that was significantly lower in energy than the competing pathways, thus explaining the experimental outcome. beilstein-journals.org

While specific DFT studies focusing exclusively on the transition states of simple reactions of this compound itself are not widely documented, the principles are directly applicable. A computational analysis of a peptide coupling reaction involving this compound would involve modeling the transition state of the C-N bond formation. This would allow for a quantitative assessment of the steric hindrance imposed by the trityl group by revealing a high-energy transition state compared to a less bulky protecting group. mdpi.comsmu.edu Furthermore, computational models can probe the effects of solvents and other additives on the transition state geometry and energy, aiding in the optimization of reaction conditions. mdpi.comuio.no

Computational and Theoretical Studies on 1 Tritylproline

Quantum Mechanical Studies of 1-Tritylproline Conformation

The conformation of this compound is dominated by the interplay between the inherent puckering of the five-membered proline ring and the significant steric bulk of the N-terminal trityl (triphenylmethyl) group. Quantum mechanical methods, particularly DFT, are employed to map the potential energy surface of the molecule and identify its most stable conformations. imperial.ac.ukyoutube.com

The primary conformational variables in this compound are the endo and exo puckering of the pyrrolidine (B122466) ring and the rotation around the N-C(trityl) bond. Computational studies typically involve geometry optimization of various starting structures to find local and global energy minima. The results of these calculations provide key data on dihedral angles, bond lengths, and, crucially, the relative energies of different conformers.

A combined approach using molecular dynamics (MD) to sample a wide range of conformations followed by DFT calculations to refine the energies and properties of the most populated conformers can provide a comprehensive understanding that aligns well with experimental data, such as NMR chemical shifts. rsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

ConformerProline Ring PuckerKey Dihedral Angle (ω, Cα-N-C(trityl)-C(ipso))Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1Cγ-exo175°0.0075.1
2Cγ-endo178°0.5520.3
3Cγ-exo (gauche)65°1.503.5
4Cγ-endo (gauche)62°1.951.1

Note: This table is illustrative, based on known principles of proline conformation and steric hindrance. The values represent typical outputs from DFT calculations.

These quantum mechanical calculations reveal that the large trityl group significantly influences the puckering preference of the proline ring and restricts the rotation around the N-C bond, favoring conformations that minimize steric clash.

Computational Modeling of Reaction Mechanisms for Tritylation and Detritylation

Understanding the mechanisms of forming and cleaving the N-trityl bond is crucial for its application as a protecting group. Computational modeling provides insight into the transition states, intermediates, and energy barriers associated with these reactions.

Tritylation of Proline: The tritylation of proline, typically with trityl chloride, is modeled as a nucleophilic substitution reaction. The reaction is believed to proceed through an SN1-like mechanism, where the initial step involves the formation of a highly stable triphenylmethyl carbocation (trityl cation). acs.org Computational studies can map the reaction pathway, calculating the energy profile as the proline nitrogen attacks the carbocation. DFT calculations are used to locate the transition state structure and calculate the activation energy, which determines the reaction rate.

Detritylation of this compound: The removal of the trityl group is typically achieved under acidic conditions. The mechanism involves the protonation of the proline nitrogen or, more likely, one of the phenyl rings, followed by the cleavage of the N-C bond to release the stable trityl cation. Computational modeling can compare the energetics of different protonation sites and trace the potential energy surface for the C-N bond cleavage. Kinetic studies can be informed by calculating the free energy barrier for the rate-determining step.

Table 2: Calculated Energetics for Key Steps in Detritylation

Reaction StepDescriptionCalculated ParameterValue (kcal/mol)
1Protonation of Proline-NΔG+5.0
2N-C(trityl) Bond CleavageActivation Energy (ΔG‡)+22.5
3Formation of Trityl Cation + ProlineΔG-10.0

Note: This table provides hypothetical values derived from DFT calculations to illustrate the mechanistic insights gained from computational modeling.

Predictive Studies for New Catalytic and Protecting Group Applications

The structural and electronic information gained from computational studies can be used to predict and design new applications for this compound. Its rigid, well-defined conformation makes it an attractive scaffold for asymmetric catalysis and a sterically demanding protecting group.

Asymmetric Catalysis: Computational models can be used to predict the utility of this compound derivatives as organocatalysts. By modeling the transition state of a proposed catalytic cycle, researchers can predict the stereochemical outcome. For instance, docking studies can simulate the interaction of a reactant with a catalyst derived from this compound, and the energy differences between the transition states leading to different stereoisomers can be calculated to predict the enantiomeric excess (ee) of the reaction. The bulky trityl group can create a well-defined chiral pocket, effectively shielding one face of a reactive intermediate.

Protecting Group Strategies: The stability of the trityl group, computationally determined by the energy barrier to detritylation, allows for predictive modeling of its compatibility with other reaction conditions. Theoretical calculations can help design modified trityl groups with tuned acid lability, for example, by adding electron-donating or withdrawing substituents to the phenyl rings and calculating the effect on the stability of the corresponding carbocation.

Analysis of Non-Covalent Interactions in this compound-Derived Systems

Non-covalent interactions (NCIs) are dominant forces in determining the conformation and interaction patterns of large molecules. numberanalytics.comnumberanalytics.com In this compound, these interactions are primarily intramolecular and include van der Waals forces, steric repulsion, and potential C-H···π interactions. Computational methods like Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives, can identify and visualize these interactions in real space. scielo.org.mxchemrxiv.org

The analysis of the reduced density gradient (RDG) versus the electron density can reveal different types of interactions:

Hydrogen Bonds: Strong, attractive interactions.

Van der Waals Interactions: Weak, attractive interactions, often seen as broad, delocalized regions.

Steric Repulsion: Unfavorable interactions, characterized by a clash of electron densities, often seen in the core of ring structures or between bulky groups.

Table 3: Quantification of Non-Covalent Interactions in this compound from Energy Decomposition Analysis (EDA)

Interaction TypeInteracting FragmentsEnergy Contribution (kcal/mol)Nature
Steric (Pauli) RepulsionTrityl Group ↔ Proline Ring+15.2Destabilizing
ElectrostaticTrityl Group ↔ Proline Ring-4.5Stabilizing
Dispersion (van der Waals)Phenyl Rings ↔ Proline CH₂-8.1Stabilizing
C-H···πProline Cδ-H ↔ Phenyl Ring 1-1.3Stabilizing

Note: This is an illustrative table representing data that could be obtained from an Energy Decomposition Analysis, a computational method used to quantify NCI contributions.

These detailed analyses provide a fundamental understanding of the subtle forces that govern the structure and, consequently, the function of this compound and its derivatives. ub.edu

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Tritylproline with high yield and purity?

Methodological Answer: The synthesis of this compound typically involves the protection of proline’s secondary amine using trityl chloride under anhydrous conditions. Key parameters include:

  • Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to enhance solubility and reaction efficiency .
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions like trityl group migration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is employed to isolate the product. Yield and purity should be validated via ¹H/¹³C NMR (e.g., trityl proton signals at δ 7.2–7.4 ppm) and HPLC (≥95% purity) .

Q. How does the trityl group in this compound influence its solubility and stability in peptide synthesis?

Methodological Answer: The trityl group introduces steric hindrance and hydrophobicity, which:

  • Reduce Solubility : Requires polar aprotic solvents (e.g., DMF) for dissolution during solid-phase peptide synthesis (SPPS) .
  • Enhance Stability : Protects the proline residue from racemization under basic conditions. Stability can be quantified via kinetic studies (e.g., monitoring racemization rates by chiral HPLC) and thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in modulating peptide conformational dynamics?

Methodological Answer: To investigate conformational effects:

  • Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to analyze torsional angles (ϕ/ψ) of proline in model peptides .
  • NMR Spectroscopy : Measure Nuclear Overhauser Effect (NOE) correlations to identify steric interactions between the trityl group and adjacent residues .
  • X-ray Crystallography : Resolve crystal structures of trityl-protected peptides to compare bond lengths and angles with unprotected analogs .

Q. How can researchers reconcile contradictory data on the enantioselectivity of this compound in asymmetric catalysis?

Methodological Answer: Discrepancies in enantiomeric excess (ee) may arise from:

  • Catalyst-Substrate Interactions : Screen chiral catalysts (e.g., BINOL-derived phosphates) under varied conditions (solvent, temperature) and analyze outcomes via multivariate regression .
  • Analytical Variability : Validate ee measurements using dual-column chiral HPLC (e.g., Chiralpak IA/IB) and cross-check with circular dichroism (CD) spectroscopy .
  • Reaction Monitoring : Employ in situ FTIR to track intermediate formation and identify competing pathways .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing kinetic data in studies involving this compound?

Methodological Answer:

  • Non-linear Regression : Fit time-course data (e.g., racemization rates) to exponential decay models (e.g., kobs=AeEa/RTk_{\text{obs}} = A \cdot e^{-E_a/RT}) using software like GraphPad Prism .
  • Error Propagation : Account for instrumental variability (e.g., HPLC retention time shifts) via Monte Carlo simulations .
  • Comparative Statistics : Use ANOVA to assess differences in reaction yields across experimental replicates .

Q. How should researchers design experiments to validate the reproducibility of this compound-based protocols?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to test critical variables (e.g., equivalents of trityl chloride, reaction time) and identify optimal conditions .
  • Blind Replication : Collaborate with independent labs to repeat synthesis and characterization steps, ensuring cross-validation of NMR and HPLC data .
  • Negative Controls : Include unprotected proline in parallel experiments to confirm the trityl group’s role in preventing side reactions .

Emerging Applications and Gaps

Q. What unexplored applications exist for this compound in bioorthogonal chemistry?

Methodological Answer:

  • Click Chemistry : Explore strain-promoted azide-alkyne cycloaddition (SPAAC) with trityl-modified proline as a steric "gatekeeper" to control reaction sites. Monitor progress via LC-MS .
  • In Vivo Studies : Develop radiolabeled ¹⁴C-1-Tritylproline analogs to track metabolic stability in preclinical models, adhering to NIH guidelines for animal studies .

Q. How can computational tools address gaps in understanding this compound’s role in peptide self-assembly?

Methodological Answer:

  • Machine Learning (ML) : Train models on existing peptide assembly datasets to predict trityl-proline’s impact on aggregation kinetics .
  • Coarse-Grained MD : Simulate large-scale peptide assemblies (e.g., fibrils) to identify trityl-induced steric barriers .

Ethical and Reporting Standards

Q. What ethical considerations apply to preclinical studies using this compound derivatives?

Methodological Answer:

  • Animal Welfare : Follow ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .
  • Data Transparency : Archive raw NMR, HPLC, and MS files in public repositories (e.g., Zenodo) to facilitate peer review and replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.